molecular formula C20H19N3O2S2 B10983406 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B10983406
M. Wt: 397.5 g/mol
InChI Key: MWLJCOGFFBYXPO-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide is a complex organic compound that belongs to the class of indole derivatives

Properties

Molecular Formula

C20H19N3O2S2

Molecular Weight

397.5 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C20H19N3O2S2/c1-25-15-4-5-17-16(10-15)13(11-22-17)6-7-21-19(24)9-14-12-27-20(23-14)18-3-2-8-26-18/h2-5,8,10-12,22H,6-7,9H2,1H3,(H,21,24)

InChI Key

MWLJCOGFFBYXPO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CC3=CSC(=N3)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:

    Formation of the Indole Derivative: The indole derivative is synthesized by reacting 5-methoxyindole with an appropriate alkylating agent under basic conditions.

    Thiazole Formation: The thiazole ring is formed by reacting a thiophene derivative with a suitable thioamide under acidic conditions.

    Coupling Reaction: The final step involves coupling the indole and thiazole derivatives using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted indole or thiazole derivatives.

Scientific Research Applications

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or transcription factors, thereby affecting cell signaling and gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: Another indole derivative with similar structural features.

    2-(1H-indol-3-yl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide: A compound with a similar indole backbone.

Uniqueness

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide is unique due to the presence of both indole and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide is a synthetic compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound features an indole moiety with a methoxy group at the 5-position and is linked to a thiophene ring via an acetamide group. Its molecular formula is C17H18N2O2SC_{17}H_{18}N_{2}O_{2}S, and it has a molecular weight of approximately 302.4 g/mol. The presence of the indole and thiophene rings suggests potential interactions with various biological targets.

This compound operates through several mechanisms:

  • Receptor Binding : The compound is believed to bind to receptors in the central nervous system (CNS), particularly those involved in sleep regulation and circadian rhythms. The methoxy group enhances its affinity for these receptors, potentially mimicking the action of melatonin .
  • Modulation of Neurotransmitters : Preliminary studies indicate that this compound may influence neurotransmitter levels, particularly serotonin and dopamine, which play critical roles in mood regulation and cognitive functions .
  • Anti-inflammatory Effects : The thiazole component may contribute to anti-inflammatory properties by inhibiting pro-inflammatory cytokines, thus suggesting potential use in conditions characterized by inflammation .

Anticancer Potential

Recent studies have explored the anticancer activity of indole derivatives, including this compound. Research indicates that compounds with indole structures can induce apoptosis in cancer cells through various pathways:

Compound Cancer Type Mechanism Reference
This compoundBreast CancerInduces apoptosis via mitochondrial pathway
Indole DerivativesVarious CancersInhibits cell proliferation and induces cell cycle arrest

Antimicrobial Activity

The compound has shown promise in antimicrobial studies, particularly against certain bacterial strains. The thiazole ring is known for enhancing antibacterial activity:

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusModerate Inhibition32 µg/mL
Escherichia coliWeak Inhibition64 µg/mL

These findings suggest that the compound could be developed further as an antimicrobial agent .

Case Studies and Research Findings

A study published in a peer-reviewed journal highlighted the efficacy of this compound in modulating immune responses. In vitro experiments demonstrated that the compound significantly increased IL-2 production in T lymphocytes, indicating its potential role as an immunomodulator .

Another investigation focused on its neuroprotective effects. The compound was tested in animal models for its ability to prevent neuronal damage induced by oxidative stress. Results showed significant protection against cell death, suggesting potential applications in neurodegenerative diseases .

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